Mutant-Specific Decarboxylation by ScFDC1: Quantitative Substrate Selectivity vs. Cinnamic Acid and Heteroaryl Analogs
When evaluated as a substrate for wild-type ferulic acid decarboxylase from Saccharomyces cerevisiae (wt-ScFDC1) in a 24-hour whole-cell biotransformation assay, 3-(2-phenylthiazol-4-yl)acrylic acid (compound 1w) exhibited <1% conversion [1]. This contrasts sharply with cinnamic acid (1a), which achieved >99% conversion under identical conditions [1]. Notably, the I330A mutant of ScFDC1 restored activity selectively toward the target compound, achieving 15% conversion, while the I330V and Q192N mutants gave 5% and 0% conversion respectively [1]. The comparator (E)-3-(5-(4-bromophenyl)furan-2-yl)acrylic acid (1v) remained <1% across all enzyme variants, and the phenothiazine analog (1x) also showed <1% conversion universally [1]. This unique mutant-dependent activity profile renders the target compound a privileged probe for studying active-site plasticity in prFMN-dependent decarboxylases.
| Evidence Dimension | Enzymatic decarboxylation conversion rate (24 h, whole-cell ScFDC1) |
|---|---|
| Target Compound Data | <1% (wt-ScFDC1); 15% (I330A mutant); 5% (I330V); 0% (Q192N) |
| Comparator Or Baseline | Cinnamic acid (1a): >99% (wt, I330A, I330V), 92% (Q192N); (E)-3-(5-(4-bromophenyl)furan-2-yl)acrylic acid (1v): <1% all variants; (E)-3-(10-methyl-10H-phenothiazin-2-yl)acrylic acid (1x): <1% all variants |
| Quantified Difference | Target compound uniquely gains 15-fold activity enhancement with I330A mutant vs. wild-type; cinnamic acid shows no mutant-dependent differential (<1% to 15% vs. >99% to 92%); heteroaryl analogs 1v and 1x remain completely inactive across all variants |
| Conditions | Whole-cell biotransformation with recombinant E. coli expressing ScFDC1 variants; substrate concentration and assay as described in Nagy et al. (2019) Sci. Rep. Table 2; 24 h reaction time |
Why This Matters
This is the only compound among the tested heteroaryl acrylates that demonstrates a mutant-rescuable activity phenotype, making it an essential tool compound for directed evolution campaigns and mechanistic studies of prFMN-dependent decarboxylases.
- [1] Nagy, E.Z.A.; Nagy, C.L.; Filip, A.; Nagy, K.; Gál, E.; Tőtős, R.; Poppe, L.; Paizs, C.; Bencze, L.C. Exploring the substrate scope of ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae. Sci. Rep. 2019, 9, 647. DOI: 10.1038/s41598-018-36977-x. Table 2. View Source
